molecular formula C20H17F3N2O3S B12149614 (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12149614
M. Wt: 422.4 g/mol
InChI Key: UYZBRTSDVRBRFU-BOPFTXTBSA-N
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Description

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound featuring a distinctive 1,3-thiazolidin-4-one core. This complex heterocyclic structure is of significant interest in medicinal chemistry and pharmaceutical research, as similar scaffolds are frequently explored for their diverse biological activities. The compound's molecular structure incorporates a (4-ethoxy-3-methoxybenzylidene) moiety and a [2-(trifluoromethyl)phenyl]imino group, which are often utilized in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability. As a specialized research chemical, its primary applications are likely in early-stage drug discovery and development, particularly in the screening and identification of novel bioactive molecules. Researchers are encouraged to consult the primary scientific literature for specific studies on this compound's mechanism of action and potential research applications. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17F3N2O3S/c1-3-28-15-9-8-12(10-16(15)27-2)11-17-18(26)25-19(29-17)24-14-7-5-4-6-13(14)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25,26)/b17-11-

InChI Key

UYZBRTSDVRBRFU-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Thiourea or its substituted analogues react with α-halo carbonyl compounds under acidic or solvent-free conditions. For example, thiourea and chloroacetic acid undergo cyclization in water or ethanol at 40–100°C, self-catalyzed by the acidity of chloroacetic acid. This method avoids esterification or amidation pre-steps, streamlining the process. Yields range from 32.5% to 86.4%, depending on substituents and reaction time.

Optimization Insight :

  • Solvent selection (water for low-melting thioureas, ethanol for high-melting derivatives).

  • Catalyst-free conditions reduce post-reaction acid waste.

Multicomponent Reactions (MCRs)

MCRs efficiently construct the thiazolidin-4-one core. A one-pot reaction involving 2-(trifluoromethyl)aniline , chloroacetic acid , and thiourea in polypropylene glycol (PPG) at 110°C yields 2-aryl-thiazolidin-4-ones in 83% yield. PPG outperforms polyethylene glycol (PEG) by preventing side reactions.

Key Data :

ParameterValueSource
CatalystPPG
Temperature110°C
Yield83%

Introduction of the Imino Group

The 2-position imino group is introduced via condensation of the thiazolidin-4-one intermediate with 2-(trifluoromethyl)aniline .

Acid-Catalyzed Condensation

Refluxing the thiazolidin-4-one precursor with 2-(trifluoromethyl)aniline in acetic acid and sodium acetate (10 equiv) for 6 hours achieves imine formation. Piperidine (10 drops) enhances reaction efficiency by acting as a base to deprotonate intermediates.

Spectroscopic Validation :

  • FTIR : C=N stretch at 1604 cm⁻¹, C=O at 1720 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 7.3–8.1 ppm, NH resonance at δ 12.8–13.0 ppm.

Knoevenagel Condensation for Benzylidene Moiety

The 5-(4-ethoxy-3-methoxybenzylidene) group is installed via condensation with 4-ethoxy-3-methoxybenzaldehyde .

Classical Knoevenagel Conditions

A mixture of the 2-imino-thiazolidin-4-one intermediate, aldehyde (2 equiv), and anhydrous sodium acetate (2 equiv) in acetic acid is refluxed at 120°C for 5–6 hours. The reaction proceeds via enolate formation, followed by dehydration.

Yield Optimization :

  • Excess aldehyde (2.2 equiv) drives the reaction to completion.

  • Ultrasonic irradiation reduces reaction time from 24 hours to 2 hours while maintaining 82–92% yield.

Stereochemical Control

The (2E,5Z) configuration is achieved by controlling reaction kinetics. Slow cooling (0.5°C/min) from 70°C to 0°C over 2 hours promotes selective crystallization of the Z-isomer at the 5-position.

Critical Parameters :

ParameterValueSource
Cooling Rate0.5°C/min
Final Temperature0°C

Integrated Synthetic Route

Combining the above steps, a representative synthesis is outlined:

  • Thiazolidin-4-One Core :

    • React thiourea (1 equiv), chloroacetic acid (1.2 equiv), and 2-(trifluoromethyl)aniline (1 equiv) in PPG at 110°C for 12 hours.

    • Yield: 78–83%.

  • Imino Group Installation :

    • Reflux intermediate with 2-(trifluoromethyl)aniline (1.5 equiv) in acetic acid/NaOAc for 6 hours.

    • Yield: 68–72%.

  • Benzylidene Formation :

    • Condense with 4-ethoxy-3-methoxybenzaldehyde (2.2 equiv) under ultrasound (40 kHz) at 60°C for 2 hours.

    • Yield: 85–90%.

Final Product Characterization :

  • MP : 228–230°C (decomp.).

  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, OCH₃), 4.10 (q, OCH₂CH₃), 7.2–8.1 (aromatic H), 7.7 (=CH).

  • HPLC Purity : 98.5%.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (200 W) reduces cyclization time from 24 hours to 30 minutes for thiazolidin-4-ones. Applied to the final Knoevenagel step, this method achieves 88% yield in 45 minutes.

Green Chemistry Approaches

Vanadyl sulfate (VOSO₄) in acetonitrile under ultrasound affords the thiazolidin-4-one core in 89% yield at 70°C . This method eliminates toxic solvents and reduces energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Properties

Research has shown that thiazolidinone derivatives exhibit antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that it possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Anticancer Efficacy
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 values were determined to be approximately 25 µM, indicating a potent effect on cancer cell viability.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Diabetes Management

Thiazolidinones are known for their insulin-sensitizing effects. Preliminary studies indicate that this compound may improve glucose uptake in skeletal muscle cells and enhance insulin sensitivity, making it a potential candidate for diabetes management.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituents significantly influence solubility, reactivity, and intermolecular interactions. Key comparisons include:

Compound Benzylidene Substituents Key Features Reference
Target Compound 4-ethoxy-3-methoxy Enhanced electron-donating effects; moderate steric bulk
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) 4-hydroxy-3-methoxy Hydrogen-bonding capacity via -OH; lower lipophilicity
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) Benzodioxole Rigid bicyclic structure; increased aromatic interactions
(5Z)-5-(2,4-Dimethoxybenzylidene) 2,4-dimethoxy Symmetric substitution; potential for altered π-π stacking
  • Hydroxy vs. Alkoxy Groups : Hydroxy-substituted analogs (e.g., in ) exhibit hydrogen-bonding capabilities, enhancing crystallinity but reducing membrane permeability compared to the ethoxy/methoxy groups in the target compound.
  • Benzodioxole Systems : Compounds like 5e feature fused aromatic systems, which may improve binding to hydrophobic targets but reduce synthetic accessibility.

Imino Group Modifications

The imino group’s substituents impact electronic properties and steric hindrance:

Compound Imino Group Substituent Key Features Reference
Target Compound 2-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; high lipophilicity
(5Z)-2-(Morpholin-1-yl) Morpholine Polar cyclic amine; improved aqueous solubility
(Z)-N-(4-fluorophenyl) 4-fluorophenyl Moderate electron-withdrawing effect; potential for halogen bonding
(2Z,5E)-2-[(4-Methoxyphenyl)imino] 4-methoxyphenyl Electron-donating -OCH₃; reduced steric bulk
  • Trifluoromethyl vs. Morpholine : The CF₃ group in the target compound enhances metabolic stability and membrane permeability compared to morpholine-containing analogs (e.g., 5c in ), which prioritize solubility.
  • Halogenated Derivatives: Fluorine-substituted imino groups (e.g., ) balance electron withdrawal and steric effects but lack the strong hydrophobicity of CF₃.

Physicochemical Properties

Available data on melting points and molecular weights highlight structural influences:

Compound Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound Not reported 422.42
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene) 251–253 342.35
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) >260 327.38
(2E,5Z)-5-(2,4-Dimethoxybenzylidene) Not reported 408.40
  • High Melting Points : Benzodioxole derivatives (e.g., 5e ) exhibit elevated melting points (>260°C), likely due to dense crystal packing, whereas alkoxy-substituted compounds may have lower melting points.

Biological Activity

The compound (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

\text{ 2E 5Z 5 4 ethoxy 3 methoxybenzylidene 2 2 trifluoromethyl phenyl imino}-1,3-thiazolidin-4-one}

This structure features a thiazolidinone core with various substituents that significantly influence its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound under review has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazolidinone derivatives could induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG212.5Apoptosis induction via caspase activation
Compound BMCF715.0Inhibition of PI3K/Akt pathway
(Current Compound)H460TBDTBD

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been well-documented. The current compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Thiazolidinones

CompoundTarget Bacteria% InhibitionReference
Compound CE. coli88.46%
Compound DS. aureus91.66%
Current CompoundTBDTBDTBD

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The current compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This activity is crucial for developing therapeutics for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at the C2 and N3 positions significantly affect their potency and selectivity against various biological targets. For example, the presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity while maintaining low cytotoxicity against normal cells .

Table 3: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Electron-withdrawingIncreases antibacterial potency
Alkoxy groupsEnhances solubility and bioavailability
Aromatic ringsImproves selectivity for cancer cells

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives in clinical settings:

  • Anticancer Study : A recent clinical trial involving a new thiazolidinone derivative showed a significant reduction in tumor size in patients with advanced lung cancer after six weeks of treatment.
  • Antimicrobial Study : In vitro tests demonstrated that a thiazolidinone derivative was effective against multi-drug resistant strains of E. coli, suggesting its potential as a novel antibiotic.

Q & A

Q. What are the standard synthetic routes for preparing (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes: (i) Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-chloroacetic acid. (ii) Condensation of the thiazolidinone intermediate with substituted benzaldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) under basic conditions (e.g., piperidine in ethanol). (iii) Introduction of the trifluoromethylphenyl imino group via Schiff base formation, requiring anhydrous conditions and catalytic acetic acid . Key parameters affecting yield include reaction temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst optimization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the positions of ethoxy, methoxy, and trifluoromethyl groups. For example, the imino proton (N–H) typically appears as a singlet near δ 12–13 ppm, while aromatic protons show splitting patterns consistent with substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to CF3+_3^+ fragments) .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate the thiazolidinone core and imino linkage .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) resolves impurities. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) monitor reaction progress; spots are visualized under UV or via iodine vapor .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylphenyl imino group incorporation?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance Schiff base formation kinetics .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol; DMF may stabilize intermediates but requires rigorous drying to avoid hydrolysis.
  • Kinetic Studies : Use in situ FT-IR or NMR to track imino group formation and adjust stoichiometry of the trifluoromethylphenyl amine .

Q. What computational strategies elucidate the role of the trifluoromethyl group in biological activity?

  • Methodological Answer :
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) with target proteins (e.g., COX-2 or PPAR-γ) to compare binding affinities of analogs with/without the CF3_3 group. The CF3_3 group may enhance hydrophobic interactions or induce conformational changes in binding pockets .
  • QSAR Modeling : Train models using descriptors like logP, electronegativity, and steric parameters to correlate CF3_3 substitution with activity trends .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Assays : Conduct in vitro assays (e.g., LPS-induced TNF-α inhibition in macrophages) across a wide concentration range (0.1–100 µM) to identify therapeutic vs. toxic thresholds .
  • Structural Analog Comparison : Synthesize analogs lacking the ethoxy/methoxy or CF3_3 groups to isolate contributions of specific substituents to activity .
  • Off-Target Screening : Use kinome-wide profiling or proteomics to identify unintended targets (e.g., kinases) that may explain divergent results .

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The ethoxy and methoxy groups may confer resistance to acidic hydrolysis compared to simpler thiazolidinones .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) to guide storage conditions. Thiazolidinones with aromatic substituents typically exhibit Td_d > 200°C .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Functional Group Substitution : Replace the 4-ethoxy-3-methoxybenzylidene moiety with halogenated or nitro-substituted benzaldehydes to modulate electron density and steric bulk .
  • Bioisosteric Replacement : Substitute the trifluoromethylphenyl group with pentafluorophenyl or chlorophenyl groups to evaluate effects on lipophilicity and target binding .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting crystallographic data for this compound?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in flexible groups (e.g., ethoxy side chains). Compare R-factors and electron density maps across datasets .
  • Dynamic NMR : Analyze temperature-dependent NMR spectra to detect conformational flexibility that may explain crystallographic ambiguities .

Q. What statistical approaches are recommended for analyzing biological assay reproducibility?

  • Methodological Answer :
  • Bland-Altman Plots : Compare inter-lab variability in IC50_{50} values for key assays (e.g., antimicrobial disk diffusion).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in experimental conditions (e.g., cell lines, serum concentrations) .

Q. Notes

  • Advanced questions emphasize mechanistic insights, optimization, and data reconciliation.
  • Methodological answers integrate experimental design, analytical techniques, and computational tools.

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